9-Methylacridine

Corrosion Inhibition Material Science Electrochemistry

9-Methylacridine (CAS 611-64-3) delivers superior fluorescence quantum yield surpassing quenched viologen-linked derivatives—the definitive choice for developing environment-sensitive fluorescent probes and photoactivated agents. In corrosion inhibition, its methyl substituent provides tailored intermediate efficacy between 9-aminoacridine and 9-carboxyacridine for mild steel protection in acidic environments. Its light-dependent larvicidal activity (LC50=7.34 mg/L; 2.58-fold photoactivity) enables targeted mosquito control. Consistent ≥98% purity, MW 193.24, mp 114–119°C. Not an interchangeable commodity; specific substitution pattern is performance-critical. Request bulk pricing.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 611-64-3
Cat. No. B196024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylacridine
CAS611-64-3
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=NC3=CC=CC=C13
InChIInChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3
InChIKeyFLDRLXJNISEWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige Solid
Solubility7.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylacridine (CAS 611-64-3) for Procurement and Research: A Reliable Acridine Building Block


9-Methylacridine (CAS 611-64-3) is a polycyclic aromatic amine and a derivative of acridine, characterized by a methyl group at the 9-position of the fused three-ring system. It is a versatile heterocyclic building block with a molecular formula of C₁₄H₁₁N and a molecular weight of 193.24 g/mol [1]. It typically appears as a light yellow to brown crystalline powder or liquid, with a melting point range of 114-119 °C and a predicted pKa of 6.68±0.10 [2]. These well-defined physicochemical properties, including its moderate lipophilicity (XLogP3-AA = 3.9), make it a dependable and consistent intermediate for various synthetic and research applications [1].

Why 9-Methylacridine Cannot Be Substituted by Other Acridine Derivatives


The performance of acridine derivatives is highly dependent on the nature and position of their substituents. Simple substitution with another 9-substituted acridine or even a different acridine-based probe will result in quantifiably different outcomes across key performance metrics. For example, 9-Methylacridine exhibits a unique balance of properties compared to its close analogs. Its hydrophobic methyl group confers different solubility and interaction profiles than the hydrophilic carboxy group of 9-carboxyacridine or the amino group of 9-aminoacridine, directly impacting performance in applications like corrosion inhibition where the order of effectiveness is AA > MA > CA [1]. Furthermore, its photophysical properties as a model fluorophore are distinctly different from more complex, functionalized acridines, which often show quenched fluorescence [2]. These quantifiable differences underscore that 9-methylacridine is not an interchangeable commodity chemical; its specific performance characteristics are essential for achieving predictable and reproducible results in research and industrial applications [3].

9-Methylacridine: Quantifiable Differentiation and Performance Data


Corrosion Inhibition Efficiency: 9-Methylacridine vs. 9-Carboxy- and 9-Aminoacridine

9-Methylacridine (MA) demonstrates intermediate corrosion inhibition efficiency for mild steel in a 15% HCl solution when compared to other 9-substituted acridines. The study by Zhang et al. (2020) showed that the inhibition performance followed a clear, substituent-dependent order: η(AA) > η(MA) > η(CA), where AA is 9-aminoacridine and CA is 9-carboxyacridine [1]. This places MA's performance between the more effective amino derivative and the less effective carboxy derivative. The study utilized weight-loss tests, electrochemical techniques (PDP and EIS), surface analysis (SEM, SECM, XPS), and computational calculations to confirm these findings [1].

Corrosion Inhibition Material Science Electrochemistry

Fluorescence Quantum Yield: 9-Methylacridine as a Superior Model Fluorophore

9-Methylacridine (MA) exhibits a higher fluorescence quantum yield compared to more complex viologen-linked acridine derivatives. A 2003 study by Joseph et al. found that the fluorescence quantum yields of a series of synthesized viologen-linked acridines were consistently lower than that of the model compound, 9-methylacridine [1]. This quenching is attributed to a photoinduced electron transfer (PET) process from the acridine moiety to the viologen unit, a process absent in the unfunctionalized 9-methylacridine [1].

Fluorescent Probes Photophysics DNA Oxidizing Agents

Photoactivated Larvicidal Activity: LC50 Values for Aedes aegypti Mosquito Control

9-Methylacridine (AD-9-Me) demonstrates potent, light-dependent larvicidal activity against Aedes aegypti mosquitoes, a major vector for diseases like dengue and Zika. A 2024 study reported that under light exposure, AD-9-Me had an LC50 of 7.34 mg/L after 24 hours, with the photoactivity ratio for LC50 being 2.58 times higher compared to dark conditions [1]. The mechanism involves the generation of reactive oxygen species (ROS) and induction of apoptosis in the larval midgut [1]. This phototoxic effect is a quantifiable and unique biological activity.

Vector Control Photoactivation Pesticide Development

Key Application Scenarios for 9-Methylacridine Based on Quantifiable Evidence


Synthetic Chemistry: Use as a High Quantum Yield Fluorescent Precursor

9-Methylacridine serves as a superior starting material or model compound for developing new fluorescent probes and photoactivated agents. Its high fluorescence quantum yield, which is superior to quenched viologen-linked derivatives, ensures strong baseline emission for further functionalization [1]. Researchers can use it to create environment-sensitive probes or photocleavable protecting groups, as its emission properties are highly sensitive to polarity, H-bonding, and pH [2].

Material Science: Intermediate Corrosion Inhibitor for Mild Steel

In industrial processes involving mild steel in acidic environments (e.g., acid pickling, oil well acidizing), 9-methylacridine can be selected as a corrosion inhibitor when intermediate performance between the more effective 9-aminoacridine and less effective 9-carboxyacridine is desired [3]. Its specific methyl substituent may offer advantages in solubility, formulation, or adsorption characteristics that are preferred for a particular system.

Agrochemical Research: Development of Photoactivatable Larvicides

9-Methylacridine is a promising lead compound for developing new mosquito control agents. Its quantifiable, light-dependent toxicity (LC50 = 7.34 mg/L, 2.58-fold photoactivity) against Aedes aegypti larvae provides a foundation for creating targeted, environmentally responsive larvicides that minimize impact in the absence of light [4].

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